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An In-depth Technical Guide to the Physical Characteristics of 2,6-Dimethyl-4-nitropyridine 1-
oxide

Introduction
2,6-Dimethyl-4-nitropyridine 1-oxide (DM-4-NPO) is a heterocyclic organic compound of

significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-

oxide, its unique electronic and structural properties, conferred by the electron-withdrawing

nitro group and the electron-donating N-oxide functional group, make it a valuable intermediate

in the synthesis of more complex molecules. For researchers, scientists, and drug development

professionals, a thorough understanding of its physical characteristics is not merely academic;

it is a fundamental prerequisite for its effective handling, characterization, and application in

synthetic protocols and formulation studies.

This guide provides a comprehensive overview of the core physical characteristics of DM-4-

NPO, moving beyond a simple datasheet to explain the causality behind these properties and

the experimental methodologies used to determine them. The information presented herein is

synthesized from authoritative sources to ensure technical accuracy and provide field-proven

insights.
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The fundamental physicochemical properties of a compound provide the initial dataset for any

researcher. These values dictate storage conditions, solvent selection, and analytical

approaches. The key properties for 2,6-Dimethyl-4-nitropyridine 1-oxide are summarized

below.

Property Value Source(s)

CAS Number 4808-64-4 [1]

Molecular Formula C₇H₈N₂O₃ [1]

Molecular Weight 168.15 g/mol [1][2]

Appearance Crystalline solid [3][4]

Melting Point 163-164 °C [1][2]

Boiling Point
413.8 ± 40.0 °C at 760 mmHg

(Predicted)
[2]

Density 1.3 ± 0.1 g/cm³ (Predicted) [2]

The high melting point is indicative of a stable crystalline lattice with significant intermolecular

forces, a topic explored further in the section on crystal structure. The predicted high boiling

point suggests low volatility under standard conditions.

Solubility Profile: A Critical Parameter for
Application
Solubility is a critical physical property, especially in drug development, as it directly influences

bioavailability and formulation strategies. While specific quantitative solubility data for DM-4-

NPO in a wide range of solvents is not readily available in the literature, a standardized

methodology for its determination is crucial for any laboratory application.

Factors Influencing Solubility
The solubility of DM-4-NPO is governed by its molecular structure:
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Polarity: The presence of the highly polar N-oxide and nitro groups imparts a significant

dipole moment to the molecule, suggesting solubility in polar solvents.

Hydrogen Bonding: The oxygen atoms of both the N-oxide and nitro groups can act as

hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.[5]

Aromatic System: The pyridine ring provides a nonpolar surface area, allowing for some

solubility in less polar organic solvents.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
The shake-flask method is a robust and widely accepted technique for determining the

equilibrium solubility of a solid compound.[6][7] The objective is to create a saturated solution at

a constant temperature and then measure the concentration of the dissolved solid.

Methodology:

Preparation: Add an excess amount of crystalline DM-4-NPO to a known volume of the

selected solvent (e.g., water, ethanol, dichloromethane) in a sealed vial or flask. The

presence of undissolved solid is essential to ensure saturation.[7]

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath

set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.[7]

Sample Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the

sample through a syringe filter (e.g., 0.45 µm) to remove all solid particles. This step is

critical to avoid artificially high results.[6]

Analysis: Quantify the concentration of DM-4-NPO in the clear, filtered solution using a

validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or

UV-Vis Spectroscopy, against a calibration curve of known concentrations.

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity

(mol/L).
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Caption: Workflow for Shake-Flask Solubility Determination.

Crystalline and Molecular Structure
Theoretical and computational studies, supported by experimental data from related

compounds, provide deep insights into the molecular geometry and solid-state packing of DM-
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4-NPO.[8][9] These structural characteristics are the direct cause of its macroscopic physical

properties.

Molecular Geometry
Density Functional Theory (DFT) calculations have been employed to determine the optimized

molecular structure of 2,6-dimethyl-4-nitropyridine N-oxide.[8][10] These studies show that the

pyridine ring is largely planar. The nitro group is also nearly coplanar with the ring, which allows

for maximal electronic conjugation between the electron-withdrawing nitro group and the π-

system of the pyridine N-oxide.[11] This planarity and extended conjugation are key to the

molecule's electronic properties and reactivity.

X-ray Crystallography
The definitive method for determining the solid-state structure is single-crystal X-ray diffraction.

This technique provides precise measurements of bond lengths, bond angles, and the

arrangement of molecules within the crystal lattice. For related nitropyridine N-oxides, studies

have revealed herringbone packing patterns and intermolecular interactions, such as C–H⋯O

hydrogen bonds and π–π stacking, which stabilize the crystal lattice.[11][12] These strong,

directional intermolecular forces are responsible for the compound's relatively high melting

point and thermal stability.

Microscopic Properties

Macroscopic Properties
Molecular Structure

Bond Lengths/Angles
Planarity

Dipole Moment

Physical Characteristics

High Melting Point
Crystal Density

Solubility Profile
Thermal Stability

Dictates

Intermolecular Forces
Hydrogen Bonding

π-π Stacking
Van der Waals

Determines

Click to download full resolution via product page

Caption: Relationship between molecular and bulk properties.
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Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of

2,6-Dimethyl-4-nitropyridine 1-oxide. Each technique provides a unique piece of the

structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is used to confirm the number and connectivity of

hydrogen atoms. For DM-4-NPO, one would expect to see distinct signals for the two

equivalent methyl groups (a singlet integrating to 6H) and the two equivalent aromatic

protons on the pyridine ring (a singlet integrating to 2H). The chemical shifts of these protons

are influenced by the electronic effects of the nitro and N-oxide groups.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

[13] For the symmetric DM-4-NPO, four distinct signals are expected: one for the two

equivalent methyl carbons, one for the two carbons adjacent to the nitrogen (C2/C6), one for

the two carbons meta to the nitrogen (C3/C5), and one for the carbon bearing the nitro group

(C4).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their

characteristic vibrational frequencies.[9]

N-O Stretch (N-oxide): A strong absorption band typically appears in the 1200-1300 cm⁻¹

region.

NO₂ Stretches (Nitro group): Two strong absorption bands are characteristic of the nitro

group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-

1385 cm⁻¹.

Aromatic C=C and C=N Stretches: These appear in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H

stretches from the methyl groups appear just below 3000 cm⁻¹.
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The extended conjugated system of DM-4-NPO, involving the pyridine ring, N-oxide, and nitro

group, results in absorption in the UV region. Studies on the related 4-nitropyridine N-oxide

show a strong solvatochromic effect, with absorption maxima in the 330-355 nm range,

indicating that the electronic structure is sensitive to the solvent environment.[5][14] A similar

behavior would be expected for DM-4-NPO.
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Caption: General workflow for spectroscopic characterization.

Thermal Stability and Safety

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jo9603688
https://www.researchgate.net/publication/250543249_ChemInform_Abstract_UVVis_Spectroscopic_Evaluation_of_4-Nitropyridine_N-Oxide_as_a_Solvatochromic_Indicator_for_the_Hydrogen-Bond_Donor_Ability_of_Solvents
https://www.benchchem.com/product/b186944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety data sheets provide critical information regarding the stability and handling of chemical

compounds. For 2,6-Dimethyl-4-nitropyridine 1-oxide, the following should be noted:

Conditions to Avoid: Heat, flames, and sparks should be avoided to prevent thermal

decomposition.[15]

Materials to Avoid: Strong oxidizing agents can react exothermically with the compound.[15]

Hazardous Combustion Products: When heated to decomposition, it may emit toxic fumes of

nitrogen oxides and carbon monoxide.[15]

These precautions are standard for nitroaromatic compounds and highlight the importance of

handling the material in a well-ventilated chemical fume hood and using appropriate personal

protective equipment.

Conclusion
The physical characteristics of 2,6-Dimethyl-4-nitropyridine 1-oxide—from its high-melting

crystalline nature to its distinct spectroscopic signature—are a direct consequence of its

molecular structure. The interplay between the pyridine N-oxide moiety and the dimethyl and

nitro substituents creates a stable, highly functionalized molecule. For the intended audience of

researchers and developers, this guide has contextualized these properties, providing not only

the "what" but also the "why," alongside the standard experimental frameworks used for their

determination. This foundational knowledge is paramount for the confident and effective use of

this versatile chemical intermediate in advancing scientific discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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